molecular formula C23H30N2O5S B11585833 2-methoxyethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methoxyethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11585833
M. Wt: 446.6 g/mol
InChI Key: MXOVMTYJHATWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXYETHYL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the pyrimido[2,1-b][1,3]thiazine family This compound is characterized by its unique structure, which includes a pyrimido-thiazine core, a methoxyethyl group, and a phenyl ring substituted with a methoxybutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrimido-thiazine core. This core is synthesized through a series of condensation reactions involving appropriate precursors such as thioamides and aldehydes. The methoxyethyl group is introduced via alkylation reactions, while the phenyl ring is functionalized with the methoxybutoxy group through etherification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-METHOXYETHYL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Properties

Molecular Formula

C23H30N2O5S

Molecular Weight

446.6 g/mol

IUPAC Name

2-methoxyethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C23H30N2O5S/c1-15(2)9-11-29-18-7-5-17(6-8-18)21-20(22(27)30-13-12-28-4)16(3)24-23-25(21)19(26)10-14-31-23/h5-8,15,21H,9-14H2,1-4H3

InChI Key

MXOVMTYJHATWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OCCC(C)C)C(=O)OCCOC

Origin of Product

United States

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